

Application Note: Kinetic Quantification of Lactate Dehydrogenase (LDH) Activity Using NADH Disodium Salt

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Compound of Interest

Compound Name: *NADH, disodium salt hydrate*

CAS No.: 606-68-8

Cat. No.: B1649369

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Target Audience: Researchers, Assay Developers, and Drug Development Professionals

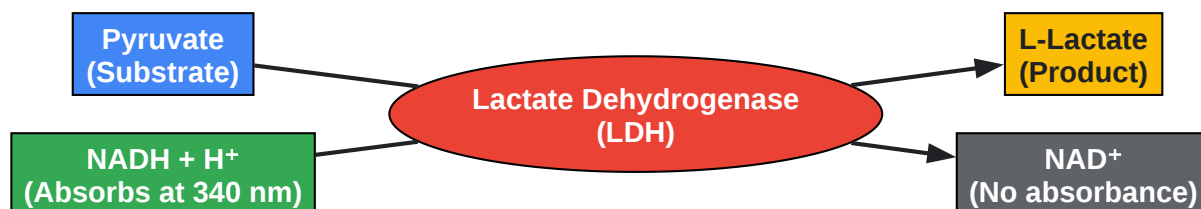
Methodology: Direct UV-Kinetic Microplate Assay (340 nm)

Scientific Rationale & Mechanistic Overview

Lactate Dehydrogenase (LDH) is a highly stable, ubiquitous cytosolic oxidoreductase. Because it is strictly retained within healthy cells, its extrusion into the extracellular space (e.g., serum or cell culture media) serves as a reliable, quantifiable biomarker for plasma membrane rupture, cytotoxicity, and tissue damage[1]. While many commercial kits utilize coupled resazurin or tetrazolium cascades to generate a colorimetric readout[2], the direct kinetic measurement of NADH oxidation remains the gold standard for accuracy, dynamic range, and cost-effectiveness.

The assay capitalizes on the reversible conversion of pyruvate to L-lactate. In the presence of excess pyruvate and the reduced cofactor β -NADH, LDH drives the reaction forward. As NADH is oxidized to NAD^+ , the solution's absorbance at 340 nm decreases. Because NAD^+

does not absorb at this wavelength, the rate of absorbance decay ($\Delta A_{340}/\text{min}$) is strictly proportional to LDH enzymatic activity[3].



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Fig 1. LDH-catalyzed reduction of pyruvate to lactate with concurrent NADH oxidation.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that a robust assay is not merely a sequence of steps, but a carefully engineered environment. Every reagent choice directly impacts the thermodynamic direction and specificity of the assay.

- Why use NADH Disodium Salt? The disodium salt formulation of β -NADH is explicitly chosen over the free acid due to its enhanced solubility and resistance to degradation in its lyophilized state. However, once reconstituted in aqueous buffer, NADH is highly susceptible to auto-oxidation. Therefore, it must be prepared fresh, kept on ice, and protected from light[3].
- Why a Kinetic Readout? Endpoint assays are heavily confounded by the intrinsic absorbance of biological matrices (e.g., hemoglobin in hemolyzed serum, phenol red in culture media). By measuring the rate of absorbance change ($\Delta A_{340}/\text{min}$) within the linear range of the reaction, static background noise is mathematically eliminated, ensuring absolute specificity to LDH turnover[1].
- Sample Handling Causality: Store serum or cell lysates at 4°C. Do not freeze-thaw samples, as cold-labile LDH isoenzymes (specifically LDH-4 and LDH-5) undergo significant structural degradation and lose activity when frozen[4].

Reagent Engineering & Quantitative Specifications

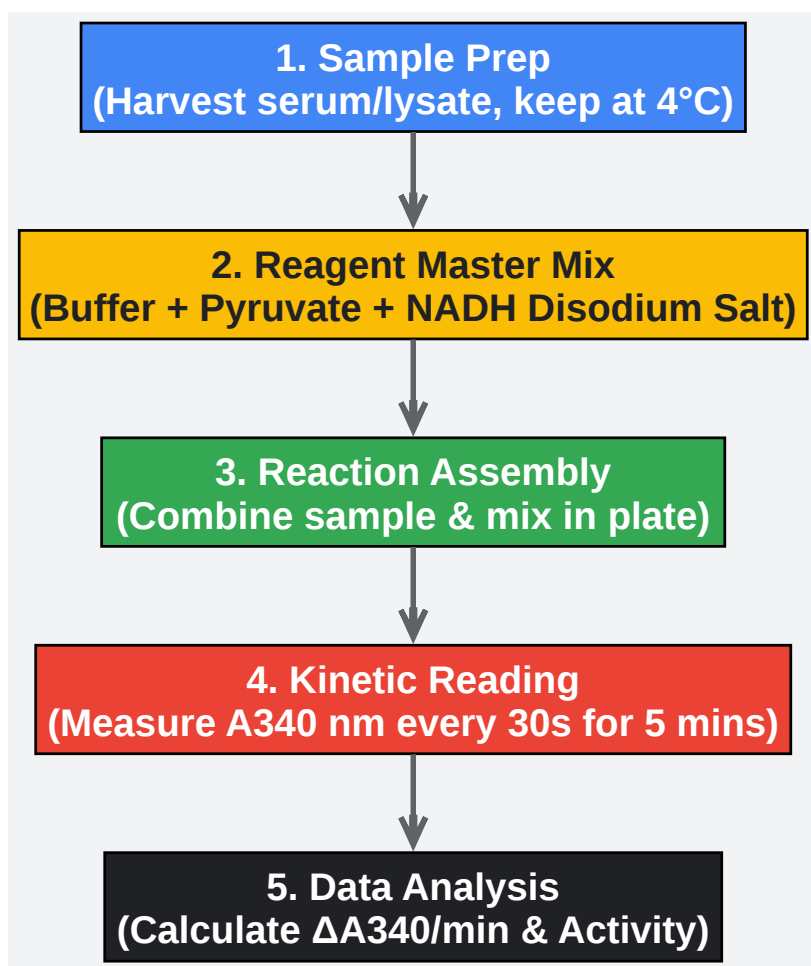
To ensure reproducible kinetics, the Master Mix must be carefully formulated. High concentrations of pyruvate will form an abortive ternary complex (NAD⁺-Pyruvate-LDH), competitively inhibiting the enzyme[5].

Table 1: Reagent Master Mix Composition

Reagent	Final Assay Conc.	Preparation Instructions	Causality / Purpose
Tris-HCl Buffer (pH 7.2)	80 mM	Dissolve in diH ₂ O, adjust pH to 7.2.	Maintains optimal physiological pH to drive the Pyruvate → Lactate reaction[3].
Sodium Pyruvate	1.6 mM	Prepare 16 mM stock in buffer.	Primary substrate. Kept ≤ 2.0 mM to prevent allosteric enzyme inhibition[3].
β -NADH Disodium Salt	0.25 mM	Prepare 2.5 mM stock in cold buffer.	Electron donor. Disodium salt ensures solubility. Must be made fresh to prevent auto-oxidation[3].

Step-by-Step Self-Validating Protocol

A professional-grade protocol must be a self-validating system. This workflow incorporates intrinsic quality control (QC) checkpoints to verify reagent integrity in real-time.



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Fig 2. Step-by-step kinetic workflow for microplate-based LDH quantification.

Execution Steps (96-Well Microplate Format)

- Spectrophotometer Setup: Pre-warm the microplate reader to 25°C or 37°C (depending on physiological relevance required). Set the read wavelength to strictly 340 nm.
- Master Mix Preparation: Combine the Tris-HCl buffer, Sodium Pyruvate, and NADH Disodium Salt according to the ratios in Table 1. Keep the Master Mix protected from light.
- Plate Loading: Add 10 μL of samples, positive controls, and blanks into the respective wells of a clear, flat-bottom 96-well plate.
- Reaction Initiation: Using a multi-channel pipette, rapidly dispense 190 μL of the Master Mix into all wells to initiate the reaction.

- Kinetic Reading: Immediately place the plate in the reader. Shake for 5 seconds to ensure homogeneity, then read the absorbance at 340 nm every 30 seconds for 5 minutes.

Table 2: Assay Plate Layout & System Validation

Well Type	Sample Vol (µL)	Master Mix Vol (µL)	Purpose & System Validation
Reagent Blank	10 (Buffer)	190	Measures spontaneous NADH auto-oxidation for background subtraction.
Positive Control	10 (Purified LDH)	190	Validates Master Mix integrity and expected specific activity.
Unknown Sample	10 (Serum/Lysate)	190	Quantifies biological LDH activity.

Data Analysis & Quality Control

Intrinsic QC Checkpoints

- QC Checkpoint 1 (Reagent Integrity): Upon adding the Master Mix, the initial absorbance (A_{initial}) of the wells must be between 1.100 and 1.500[3]. An $A_{\text{initial}} < 0.800$ indicates severe NADH auto-oxidation prior to the assay, which will lead to substrate limitation and false-negative results. Discard the reagent if this occurs[3].
- QC Checkpoint 2 (Linearity): The reaction rate must remain linear ($R^2 \geq 0.98$) for at least 3 minutes. If the absorbance drops precipitously and plateaus, the sample contains excessive LDH. The sample must be diluted (e.g., 1:10 in saline) and re-assayed[6].

Activity Calculation

Calculate the maximum linear rate of absorbance decrease ($\Delta A_{340}/\text{min}$) for both the sample and the blank. Subtract the blank rate from the sample rate.

Use the following formula to determine LDH Activity in Units per Liter (U/L), utilizing the molar extinction coefficient of NADH ($\epsilon=6.22 \text{ mM}^{-1}\text{cm}^{-1}$)[4]:

$$\text{LDH Activity (U/L)} = \epsilon \times d \times V_{\text{sample}} (\Delta A_{340}/\text{min}) \times V_{\text{total}} \times 1000$$

Where:

- V_{total} = Total reaction volume (0.2 mL)
- V_{sample} = Sample volume (0.01 mL)
- d = Optical pathlength (approx. 0.6 cm for 200 μL in a standard 96-well plate)
- 1000 = Conversion factor from U/mL to U/L

References

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Sources

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